R(+)-Methylindazone

Chloride channel pharmacology Epithelial transport Electrophysiology

Standard chloride channel blockers lack specificity and potency, leading to irreproducible electrophysiology data. R(+)-Methylindazone (IAA-94) is a validated, high-affinity ligand for epithelial Cl- channels. - **High potency:** Ki = 1 µM (bovine kidney cortex); Kd = 0.6 µM. - **Mechanistic selectivity:** Distinct 'flickery' block vs. fast blockers like NPPB. - **Proven applications:** Patch-clamp, renal microvasculature, HIV-1 Nef interaction studies. - **Reliable supply:** ≥95% purity; soluble 15 mg/mL DMSO, 0.5 mg/mL 1:1 ethanol:PBS.

Molecular Formula C17H18Cl2O4
Molecular Weight 357.2 g/mol
CAS No. 54197-31-8
Cat. No. B1663522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR(+)-Methylindazone
CAS54197-31-8
Synonyms(2-cyclopentyl-6,7-dichloro-2-methyl-1-oxo-5-indanyloxy)acetic acid
2-((2-cyclopentyl-6,7-dichloro-2,3-dihydro-2-methyl-1-oxo-1H-inden-5-yl)oxy)acetic acid
IAA 94
IAA-94
indanyloxyacetic acid
MK 473
MK 473, (+)-isomer
MK 473, (+-)-isomer
MK 473, (-)-isomer
MK 473, sodium salt
MK 473, sodium salt, (+)-isomer
MK 473, sodium salt, (-)-isomer
MK-473
Molecular FormulaC17H18Cl2O4
Molecular Weight357.2 g/mol
Structural Identifiers
SMILESCC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3CCCC3
InChIInChI=1S/C17H18Cl2O4/c1-17(10-4-2-3-5-10)7-9-6-11(23-8-12(20)21)14(18)15(19)13(9)16(17)22/h6,10H,2-5,7-8H2,1H3,(H,20,21)/t17-/m0/s1
InChIKeyRNOJGTHBMJBOSP-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IAA-94: High-Affinity Chloride Channel Blocker


(S)-2-((6,7-Dichloro-2-cyclopentyl-2-methyl-1-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetic acid, also known as R(+)-IAA-94 or R(+)-Methylindazone, is a chiral indanyloxyacetic acid (IAA) derivative and a potent, reversible blocker of epithelial chloride channels [1]. It is a synthetic ligand developed specifically for functional and molecular studies of chloride conductances in epithelial and other cell types [2]. The compound binds to chloride channels in bovine kidney cortex microsomes with a Ki of 1 µM, establishing it as a high-affinity probe [1]. Beyond its canonical role as a chloride channel inhibitor, it has been shown to inhibit the interaction between the HIV-1 Nef protein and a single-domain antibody (sdAb19), and to bind directly to Nef, a negative factor involved in viral pathogenesis .

Stereochemically defined (R)-enantiomer probe
Supports epithelial Cl channel functional studies
Used in HIV-1 Nef protein interaction screening

Why Generic Substitution of IAA-94 Is Not Advisable


Generic substitution among chloride channel inhibitors is not scientifically justified due to significant differences in potency, mechanism of block, and target specificity. IAA-94 is a specific, high-affinity ligand with a defined binding site (Kd 0.6 µM) and a unique 'flickery' block mechanism that distinguishes it from fast blockers like NPPB or DPC [1]. Even stereoisomers exhibit differences in activity, underscoring the need for precise compound selection. The (S)-enantiomer (IAA-95) and the (R)-enantiomer (IAA-94) display distinct activity profiles against certain chloride channels [2], and the compound demonstrates context-dependent potency, with a 15-fold difference in Ki between kidney cortex (1 µM) and endosomal channels (15 µM) [3]. Therefore, assuming interchangeability based solely on class membership can lead to failed experiments, irreproducible data, and incorrect mechanistic conclusions.

Stereoisomer activity

IAA-95 may not reproduce the same chloride channel inhibition profile.

Mechanism mismatch

Faster blockers (NPPB, DPC) differ in gating mechanism, complicating data interpretation.

Tissue-dependent potency

Affinity for endosomal channels is lower than for kidney cortex; target location matters.

Quantitative Evidence for IAA-94


Flickery Block vs. NPPB and DPC in Colonic Cl Channels

In a direct comparative study on colonic enterocyte Cl channels, IAA-94 and its stereoisomer IAA-95 were found to be significantly more potent than the commonly used chloride channel blockers NPPB and DPC. The rank order of potency from the cytoplasmic side was IAA-94 = IAA-95 > NPPB > DNDS ≫ DPC [1]. Furthermore, the mechanism of block is distinct: IAA-94 produces a 'flickery' block (decreased open probability), whereas NPPB and DPC cause a fast block (decreased single-channel conductance) [1]. This difference is critical for studies where the nature of channel blockade influences experimental outcomes.

Block potency & mechanism
Head-to-head
IAA-94 = IAA-95 > NPPB > DPC
Flickery block vs. fast block
Distinct gating mechanism supports specific channel studies.
Colonic Cl channels in planar lipid bilayers.
Chloride channel pharmacology Epithelial transport Electrophysiology Colonic epithelium

High-Affinity Binding to Kidney Cortex Cl Channels vs. Trachea

The binding affinity of [3H]IAA-94 was directly measured in membrane vesicles from bovine kidney cortex, revealing a high-affinity binding site with a dissociation constant (Kd) of 0.6 µM, which closely matches its functional inhibition constant (Ki) of 1 µM [1]. This tight correlation between binding and inhibition validates IAA-94 as a specific probe. Critically, this binding affinity is tissue-dependent; displacement studies showed the compound is less potent at displacing the ligand from tracheal binding sites [1], suggesting target heterogeneity that other, less selective blockers like DIDS may not reveal.

Kidney cortex binding
Reported
Kd 0.6 µM
Correlates with functional inhibition (Ki 1 µM).
Binding affinity lower in tracheal membranes.
Ligand binding Chloride channel Kidney physiology Epithelial transport

Attenuation of ET-1 Vasoconstriction in Afferent Arterioles

In a functional ex vivo model, IAA-94 (30 µM) significantly blunted the vasoconstrictive effects of endothelin-1 (ET-1) on isolated, perfused afferent arterioles. Under control conditions, ET-1 constricted arterioles by 29 ± 2% (from 18.7 ± 0.8 µm to 13.2 ± 0.6 µm). Pretreatment with IAA-94 markedly reduced this constriction to only 9 ± 2%, a statistically significant attenuation (P < 0.001) [1]. This demonstrates that the compound can functionally inhibit a physiologically relevant chloride channel-dependent pathway in an intact tissue preparation.

ET-1 vasoconstriction
Reported endpoint context
9 ± 2% vs. 29 ± 2% constriction
P
Reported attenuation of ET-1 response in afferent arterioles.
IAA-94 30 µM; isolated perfused rat kidney model.
Endosomal vs. cortical Ki
Context-dependent
Endosomes: Ki 15 µM; Cortex: Ki 1 µM
15-fold potency shift informs organelle-specific studies.
Rabbit kidney endosomes vs. cortex microsomes.
Vascular physiology Chloride channels Endothelin Renal microcirculation

Endosomal Cl Channel Inhibition vs. Kidney Cortex

When tested on chloride channels reconstituted from rabbit kidney cortex endosomes, IAA-94/95 produced a concentration-dependent, reversible flickering block with a Ki of 15 µM [1]. This is 15-fold lower in potency compared to its Ki of 1 µM on kidney cortex microsomes [2]. The differential potency provides a quantifiable distinction between plasma membrane and intracellular chloride channel populations, a nuance not captured by many other chloride channel blockers.

Endosomal vs. cortical Ki
Context-dependent
Endosomes: Ki 15 µM; Cortex: Ki 1 µM
15-fold potency shift informs organelle-specific studies.
Rabbit kidney endosomes vs. cortex microsomes.
Intracellular trafficking Chloride channels Endosomes Membrane biology

Research Applications of IAA-94


Electrophysiology of Epithelial Cl Channels

IAA-94 is the preferred choice for patch-clamp or bilayer electrophysiology studies of colonic, renal, or other epithelial chloride channels. Its high potency (ranked above NPPB and DPC) and distinct 'flickery' block mechanism, as established in a direct comparative study [1], allow for clear separation of its effects from other commonly used but mechanistically distinct blockers. The high purity (≥95%) and defined solubility (15 mg/mL in DMSO, 0.5 mg/mL in 1:1 ethanol:PBS) [2] ensure reproducible experimental conditions.

Renal Cortical Chloride Channel Studies

For researchers investigating chloride channel function in the kidney, particularly in the cortex, IAA-94 is the most rigorously validated tool compound. Its high-affinity binding (Kd 0.6 µM) and potent inhibition (Ki 1 µM) in bovine kidney cortex membranes have been directly correlated [1], making it a reliable probe for binding assays, transport studies, and functional assays in renal epithelial cells. The compound's proven efficacy in attenuating ET-1-induced vasoconstriction in afferent arterioles [2] further extends its utility to studies of the renal microvasculature.

HIV-1 Nef Protein Interaction Studies

Given its validated, dose-dependent inhibition of the Nef-sdAb19 interaction and direct binding to Nef [1], IAA-94 serves as a unique chemical probe for investigating Nef function. This application is distinct from its use as a chloride channel blocker and represents a niche area where IAA-94 offers a specific and quantifiable activity that other standard chloride channel inhibitors (e.g., NPPB, DIDS) do not possess. Researchers in virology and host-pathogen interaction can utilize IAA-94 to dissect the role of Nef in cellular pathways.

Application
Selection Property
Validation Focus
Epithelial Cl channel electrophysiology
Distinct flickery block mechanism
Blockade mechanism and potency verification
Renal cortical Cl channel studies
High-affinity kidney cortex binding
Binding and functional inhibition in renal tissue
HIV-1 Nef protein interaction screening
Nef-sdAb19 inhibition and direct binding
Nef pathway involvement in host cells

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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